Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate
Description
Ethyl 2-(dimethylamino)-2-(thiophen-3-yl)acetate is an organosulfur compound featuring a thiophene ring substituted at the 3-position, an acetate ester group, and a dimethylamino moiety. This structure combines aromaticity (thiophene), electron-donating substituents (dimethylamino), and ester functionality, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-5-6-14-7-8/h5-7,9H,4H2,1-3H3 |
InChI Key |
SUOJPHAZYYTBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(thiophen-3-YL)acetic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)ethanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the synthesis of Duloxetine hydrochloride, an antidepressant used to treat major depressive disorder and generalized anxiety disorder. The process involves reacting thiophen derivatives with dimethylamine, leading to the formation of key intermediates that are further processed to yield the final product .
Case Study: Synthesis of Duloxetine Hydrochloride
- Reagents Used :
- 1-(thiophen-2-yl)ethanone
- Dimethylamine hydrochloride
- Paraformaldehyde
- Process Overview :
Antiviral Research
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Research focusing on quinoline analogs has shown that modifications at specific positions on the molecular structure can enhance antiviral activity against viruses such as enterovirus D68 (EV-D68). The structure-activity relationship (SAR) studies suggest that thiophenyl substitutions are beneficial for improving potency and selectivity .
Data Table: Structure-Activity Relationships
| Compound Structure | Substituent Position | Antiviral Potency |
|---|---|---|
| Quinoline Analog | 2-position | High |
| Quinoline Analog | 4-position | Moderate |
| Ethyl Thiophen Derivative | 6-position | Low |
Materials Science
In materials science, this compound has been utilized in the development of responsive polymers. Specifically, cationic polythiophenes derived from this compound have been studied for their DNA-binding capabilities, which are crucial for applications in gene delivery systems and biosensors .
Application Example: DNA-Binding Polymers
- Synthesis Method :
- The compound undergoes oxidative polymerization to form polythiophene derivatives.
- Properties :
- These polymers exhibit favorable binding characteristics with DNA, making them potential candidates for therapeutic applications.
Cosmetic Formulations
Another emerging application of this compound is in cosmetic formulations. The compound's properties allow it to be incorporated into products aimed at improving skin penetration and enhancing the efficacy of active ingredients. Research indicates that thorough investigations into safety and effectiveness are essential before market introduction .
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and dimethylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations: Amino vs. Cyano Groups
Ethyl 2-cyano-2-(thiophen-3-yl)acetate (CAS 933728-88-2) replaces the dimethylamino group with a cyano (-CN) substituent. This substitution significantly alters electronic properties:
- Reactivity: The cyano group is electron-withdrawing, reducing nucleophilicity at the α-carbon compared to the electron-donating dimethylamino group in the target compound. This affects applications in cyclization or coupling reactions .
- Synthesis: Both compounds likely share similar synthetic routes, such as condensation of thiophene derivatives with ethyl acetoacetate or cyanoacetate esters under basic conditions .
Key Data :
Thiophene Substitution Patterns
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 159783-10-5) incorporates a dihydrobenzo[b]thiophene system with a methoxy group. Key differences:
- Synthetic Utility: Methoxy groups are common in drug intermediates (e.g., anticoagulants), whereas dimethylamino groups may enhance solubility or serve as directing groups in catalysis .
Ester Derivatives with Thiazole/Thiadiazole Moieties
Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate (CAS 651305-72-5) replaces the thiophene with a thiazole ring. This introduces:
- Bioactivity: Thiazoles are prevalent in antimicrobial and anti-inflammatory agents. The dimethylamino group in the target compound could similarly modulate bioactivity through hydrogen bonding or charge interactions .
- Synthetic Pathways : Both compounds utilize nucleophilic substitution or cyclocondensation reactions, but thiazole derivatives often require sulfur-containing precursors like thioureas .
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate (CAS 72217-12-0) features a thiadiazole ring with oxime functionality. Unlike the target compound, this structure is tailored for coordination chemistry (e.g., metal chelation) due to its N- and O-donor sites .
Comparative Reactivity of Dimethylamino Derivatives
Ethyl 4-(dimethylamino)benzoate () shares the dimethylamino-ester motif but lacks the thiophene ring. Studies show:
- Degree of Conversion: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization initiator systems compared to 2-(dimethylamino)ethyl methacrylate, attributed to resonance stabilization of the aromatic system .
- Physical Properties: Dimethylamino groups in non-aromatic systems (e.g., methacrylates) reduce crystallinity but enhance solubility in polar solvents .
Crystallographic Data
- Hydrogen Bonding: Intramolecular N–H⋯O and O–H⋯O interactions stabilize the conformation, a feature likely shared by the dimethylamino analog .
- Hydrophobic Contacts : Thiophene rings in analogs exhibit minimal π-stacking, suggesting similar solubility profiles for the target compound .
Key Research Findings
Biological Activity
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for enhancing the biological activity of organic compounds. The presence of the dimethylamino group contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit potent antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, the MIC against E. coli was found to be 0.625 mg/mL, while for S. aureus, it was 1.25 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 0.625 |
The mechanism underlying the antimicrobial activity involves the compound's ability to bind to key proteins in bacterial cells. Molecular docking studies revealed strong interactions with dihydrofolate reductase and rhomboid protease, crucial enzymes for bacterial survival . These interactions facilitate the disruption of metabolic pathways, leading to bacterial cell death.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity.
Case Study: Antifungal Testing
Research has indicated that this compound exhibits effective antifungal activity against Candida albicans, with an MIC of 0.156 mg/mL . This level of potency is significant when compared to traditional antifungal agents.
| Fungus | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.156 |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly concerning its effects on various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies demonstrated that this compound induces apoptosis in cancer cells by upregulating p21 expression, which leads to cell cycle arrest in the G2/M phase . The selectivity index (SI) for certain cancer cell lines was greater than 10, indicating a favorable therapeutic window.
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 39 | >10 |
| H1975 | 48 | >10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
